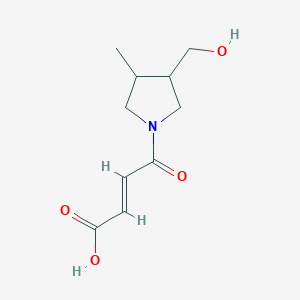

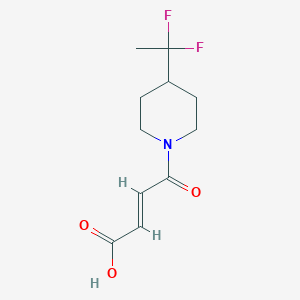

![molecular formula C11H15ClN4O B1491098 3-Chlor-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin CAS No. 2097951-38-5](/img/structure/B1491098.png)

3-Chlor-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin

Übersicht

Beschreibung

3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C11H15ClN4O and its molecular weight is 254.71 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Neuropharmakologie

Diese Verbindung wurde als potenzieller Modulator des P2X7-Rezeptors identifiziert . Der P2X7-Rezeptor ist ein ligandengesteuerter Ionenkanal, der eine bedeutende Rolle im Immunsystem spielt und an verschiedenen neurologischen Prozessen beteiligt ist. Die Modulation dieses Rezeptors kann neuroinflammatorische Reaktionen beeinflussen und hat Auswirkungen auf die Behandlung neurodegenerativer Erkrankungen wie Alzheimer-Krankheit und Multiple Sklerose.

Schlafstörungen

Untersuchungen zeigen, dass Derivate des Tetrahydroimidazo[1,2-a]pyrazins schlaf fördernde Aktivität aufweisen . Durch die Feinabstimmung des zentralen Phenethyl-Motivs haben Wissenschaftler die Wirksamkeit und die Gehirnpenetration dieser Derivate optimiert, was zu neuen Behandlungsmöglichkeiten für Schlafstörungen wie Schlaflosigkeit führen könnte.

Entwicklung von Analgetika

Die Modulation von P2X7-Rezeptoren durch 3-Chlor-7-prolyl-Derivate kann auch für die Entwicklung von Analgetika genutzt werden . Da P2X7-Rezeptoren mit entzündungsbedingten und neuropathischen Schmerzen assoziiert sind, könnte die Antagonisierung dieser Rezeptoren Linderung von chronischen Schmerzzuständen ohne die Nebenwirkungen traditioneller Schmerzmittel bewirken.

Entzündungshemmende Therapien

Aufgrund seiner Rolle bei der Modulation proinflammatorischer Zytokine über P2X7-Rezeptoren könnte diese Verbindung zur Entwicklung von entzündungshemmenden Medikamenten verwendet werden . Es könnte potenziell Erkrankungen wie rheumatoide Arthritis oder Osteoarthritis behandeln, indem es Entzündungen und damit verbundene Schmerzen reduziert.

Antibakterielle Wirkstoffe

Es gibt Hinweise darauf, dass Tetrahydroimidazo[1,2-a]pyrazin-Derivate antibakterielle Eigenschaften besitzen . Die Synthese neuartiger Derivate hat Wirksamkeit gegen verschiedene Bakterienstämme gezeigt, was zur Entwicklung neuer Antibiotika führen könnte.

Signaltransduktionsforschung

Verbindungen wie 3-Chlor-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin können verwendet werden, um Signaltransduktionswege zu untersuchen . Durch die Hemmung spezifischer G-Proteine können Forscher die Signalmechanismen in Zellen aufschlüsseln, was für das Verständnis von zellulären Reaktionen auf äußere Reize entscheidend ist.

Wirkmechanismus

Target of Action

The primary target of 3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is the Gαq proteins . These proteins are a type of G protein-coupled receptors (GPCRs), which represent the largest family of cell-surface receptors in eukaryotes . They play a crucial role in intracellular signaling events .

Mode of Action

3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine interacts with its target Gαq proteins by silencing them . This interaction results in changes in the conformation of the GPCRs, leading to the activation of receptor-associated heterotrimeric guanine nucleotide-binding proteins .

Biochemical Pathways

The silencing of Gαq proteins by 3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine affects the intracellular signaling pathways associated with these proteins . The downstream effects of this interaction include the determination of intracellular myo-inositol 1-phosphate .

Result of Action

The molecular and cellular effects of the action of 3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine include the silencing of Gαq proteins and the subsequent changes in intracellular signaling . .

Biochemische Analyse

Biochemical Properties

3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been observed to exhibit kinase inhibitory activity, which is crucial in regulating various cellular processes. The compound’s interactions with enzymes such as kinases suggest its potential as a therapeutic agent in treating diseases related to kinase dysregulation . Additionally, its antimicrobial and antiviral properties highlight its versatility in biochemical applications .

Cellular Effects

The effects of 3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the PI3K/Akt signaling pathway, which is pivotal in cell growth and survival . Furthermore, it can alter gene expression patterns, leading to changes in cellular behavior and function. These effects underscore the compound’s potential in therapeutic interventions targeting specific cellular pathways .

Molecular Mechanism

At the molecular level, 3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its kinase inhibitory activity is mediated through direct binding to the kinase active site, preventing substrate phosphorylation . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are crucial for understanding the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over extended periods, leading to reduced efficacy . Long-term in vitro and in vivo studies have also indicated that prolonged exposure to the compound can result in sustained changes in cellular behavior, highlighting the importance of temporal dynamics in its application .

Dosage Effects in Animal Models

The effects of 3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed, including alterations in normal cellular functions and potential organ damage . These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in therapeutic applications.

Metabolic Pathways

3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall pharmacokinetic profile . Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of 3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution patterns are critical for its efficacy and safety, as they influence its ability to reach target sites and exert its therapeutic effects.

Subcellular Localization

The subcellular localization of 3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall efficacy in modulating cellular processes. Understanding the subcellular distribution of the compound is vital for elucidating its mechanism of action and optimizing its therapeutic applications.

Eigenschaften

IUPAC Name |

(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-pyrrolidin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN4O/c12-9-6-14-10-7-15(4-5-16(9)10)11(17)8-2-1-3-13-8/h6,8,13H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMQLARGZWFUBDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)N2CCN3C(=NC=C3Cl)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(azidomethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491015.png)

![2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-ol](/img/structure/B1491017.png)

![3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-amine](/img/structure/B1491019.png)

![2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-amine](/img/structure/B1491027.png)

![2-Chloro-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B1491028.png)

![2-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)propanoic acid](/img/structure/B1491029.png)

![(E)-4-oxo-4-(2-oxa-7-azaspiro[3.5]nonan-7-yl)but-2-enoic acid](/img/structure/B1491030.png)

![1-Oxa-9-azaspiro[5.5]undecane-9-carboximidamide](/img/structure/B1491037.png)

![2-Azido-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B1491038.png)